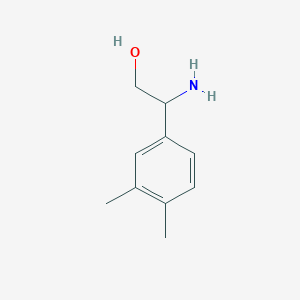

2-Amino-2-(3,4-dimethylphenyl)ethanol

Description

Contextualization within Amino Alcohol Chemical Space

Amino alcohols are a significant class of organic compounds that feature both an amine and an alcohol functional group. This bifunctionality makes them versatile building blocks in organic synthesis. The 1,2-amino alcohol motif, present in 2-Amino-2-(3,4-dimethylphenyl)ethanol, is a common structural feature in a wide array of biologically active natural products and pharmaceutical agents. These compounds are integral to the development of drugs, agrochemicals, and fine chemicals. google.com

The presence of both a basic amino group and a hydroxyl group allows amino alcohols to engage in various chemical reactions, including the formation of hydrogen bonds, which can be crucial for their interaction with biological targets like enzymes and receptors. Their utility extends to their use as chiral auxiliaries and ligands in asymmetric synthesis, a testament to their importance in creating stereochemically defined molecules.

Historical Trajectory and Emerging Significance in Research

While the specific historical timeline of the initial synthesis of this compound is not extensively documented in readily available literature, its significance in research has become increasingly apparent with the development of the antiretroviral drug, Rilpivirine. Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), was approved by the U.S. Food and Drug Administration (FDA) in 2011 for the treatment of HIV-1 infection. nih.govnih.gov

The synthesis of Rilpivirine prominently features this compound as a key intermediate. nih.gov The growing need for effective and accessible HIV treatments has spurred research into optimizing the synthesis of Rilpivirine, thereby highlighting the importance of its precursors. nih.govnih.gov Consequently, the academic and industrial focus on this compound has intensified, with research aimed at developing more efficient and scalable synthetic routes. nih.gov

The Role of the 3,4-Dimethylphenyl Moiety in Molecular Design

The 3,4-dimethylphenyl group in this compound plays a critical role in defining its physicochemical properties and its utility in drug design. This moiety, consisting of a benzene (B151609) ring with two methyl groups at the 3 and 4 positions, imparts several key characteristics to the molecule.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 910443-17-3 |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| Appearance | Data Not Available |

| Purity | >98% |

Data sourced from commercial supplier information.

Research Findings: Synthesis and Application

The primary research application of this compound is as a crucial intermediate in the synthesis of the antiretroviral drug Rilpivirine. Various synthetic routes have been developed to produce this important pharmaceutical.

| Synthetic Step | Reactants | Reagents/Conditions | Product | Significance |

| Intermediate Synthesis | 3,4-dimethylphenylacetonitrile | Reducing agent, Ethylene oxide | This compound | A key building block for the final drug molecule. |

| Final Drug Synthesis | This compound and other precursors | Various, including microwave-promoted methods | Rilpivirine | An effective second-generation NNRTI for HIV-1 treatment. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3,4-dimethylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7-3-4-9(5-8(7)2)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQAORATDQNBDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CO)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 2 3,4 Dimethylphenyl Ethanol

Established Synthetic Pathways for the Core Structure

The synthesis of the 2-Amino-2-(3,4-dimethylphenyl)ethanol core structure can be achieved through several well-documented routes, including traditional multi-step sequences and more streamlined, modern protocols.

Conventional Multi-step Synthetic Approaches

A common and reliable method for constructing 2-amino-2-arylethanol scaffolds involves a multi-step sequence starting from a corresponding acetophenone (B1666503). For the target molecule, the synthesis would commence with 1-(3,4-dimethylphenyl)ethanone, a readily available starting material.

The pathway involves the following key transformations:

α-Halogenation: The synthesis typically begins with the bromination of 1-(3,4-dimethylphenyl)ethanone at the alpha position to yield 2-bromo-1-(3,4-dimethylphenyl)ethanone.

Azide (B81097) Substitution: The resulting α-bromo ketone undergoes nucleophilic substitution with an azide source, such as sodium azide, to form 2-azido-1-(3,4-dimethylphenyl)ethanone. This transformation is a standard method for introducing a nitrogen functionality that can be later reduced to a primary amine. nih.govresearchgate.net

Ketone Reduction: The carbonyl group of the α-azido ketone is then reduced to a secondary alcohol. This can be achieved using various reducing agents, but for stereocontrol, enzymatic or asymmetric catalytic methods are often preferred, yielding 2-azido-1-(3,4-dimethylphenyl)ethanol. acs.orgnih.gov

Azide Reduction: The final step is the reduction of the azido (B1232118) group to a primary amine. Catalytic hydrogenation is the most common and cleanest method for this conversion, typically employing catalysts like Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂). bris.ac.uk This step yields the final product, this compound.

An alternative conventional route involves the ring-opening of a styrene (B11656) oxide precursor. This would involve the epoxidation of 3,4-dimethylstyrene, followed by regioselective ring-opening of the resulting 1,2-epoxy-1-(3,4-dimethylphenyl)ethane with an amine source like ammonia. rroij.com

Table 1: Representative Conditions for Conventional Multi-Step Synthesis

| Step | Transformation | Reagents & Conditions (based on analogous reactions) | Yield (Typical) | Reference |

| 1 | α-Bromination of Ketone | N-Bromosuccinimide (NBS), p-TsOH, Acetonitrile, Reflux | ~65-75% | nih.gov |

| 2 | Azide Substitution | Sodium Azide (NaN₃), Acetonitrile/Water, Room Temp | High | nih.gov |

| 3 | Ketone Reduction | Carbonyl Reductase (enzyme), Isopropanol (B130326) (cosolvent) | >90% | acs.orgnih.gov |

| 4 | Azide Reduction | H₂, Pd/C (10%), Ethanol (B145695), Room Temp, 1 atm | Quantitative | bris.ac.uk |

One-Pot and Atom-Economical Synthetic Protocols

Modern synthetic chemistry emphasizes efficiency through one-pot reactions and adherence to principles of atom economy. For β-amino alcohols, this is often achieved by minimizing intermediate purification steps and choosing reactions where most atoms from the reactants are incorporated into the final product.

The ring-opening of epoxides is an inherently atom-economical pathway. organic-chemistry.org A one-pot approach could involve the direct reaction of 3,4-dimethylstyrene oxide with a suitable amine under conditions that facilitate high regioselectivity and yield without the need for a catalyst. organic-chemistry.orgresearchgate.net Solvent-free conditions or the use of water as a green solvent can further enhance the efficiency and environmental profile of this method. researchgate.netrsc.org

Biocatalytic cascades represent another advanced one-pot strategy. A chemo-enzymatic cascade can be designed for the asymmetric azidohydroxylation of styrene derivatives. nih.gov This involves an initial enzymatic epoxidation followed by a regioselective azidolysis, potentially in the same pot, to generate the azido alcohol precursor with high enantiomeric purity. nih.gov

Catalytic Synthesis Approaches

Catalysis is central to the efficient and selective synthesis of this compound, with both homogeneous and heterogeneous systems being applicable to key steps of the synthetic routes.

Homogeneous Catalysis

Homogeneous catalysts are crucial for achieving high stereoselectivity, particularly in the reduction of the ketone precursor. Asymmetric transfer hydrogenation using chiral ruthenium or rhodium complexes (e.g., Noyori-type catalysts) is a powerful method for producing enantiomerically enriched alcohols from prochiral ketones.

Biocatalysis, which can be considered a form of homogeneous catalysis, offers a highly selective alternative. Enzymes such as carbonyl reductases and alcohol dehydrogenases from various microorganisms can reduce α-azido ketones to the corresponding (R)- or (S)-azido alcohols with excellent optical purity (>99% ee). acs.orgnih.gov Plant-mediated bioreduction using enzymes present in vegetable roots or cell cultures has also been demonstrated for the asymmetric reduction of the parent ketone, 1-(3,4-dimethylphenyl)ethanone, to its corresponding alcohol. researchgate.net

Heterogeneous Catalysis

Heterogeneous catalysts are advantageous due to their ease of separation and recyclability, making them suitable for industrial-scale production. Their primary application in the synthesis of this compound is in hydrogenation reactions.

The reduction of the azido group to the amine is a prime example, where catalysts like Pd/C, PtO₂, or Raney Nickel are standard. bris.ac.uk Recent studies have highlighted Rhodium on alumina (B75360) (Rh/Al₂O₃) as a particularly effective catalyst for the chemoselective hydrogenation of azides in the presence of other reducible functional groups, such as benzyl (B1604629) ethers or benzyloxycarbonyl (Cbz) protecting groups. bris.ac.uk

For the epoxide ring-opening pathway, simple and recyclable solid catalysts can be employed. Silica gel has been shown to be an effective heterogeneous catalyst for the aminolysis of epoxides under solvent-free conditions, offering high yields and regioselectivity. rsc.org

Table 2: Comparison of Catalysts for Key Synthetic Transformations

| Transformation | Catalyst Type | Catalyst Example | Advantages | Reference |

| Asymmetric Ketone Reduction | Homogeneous (Biocatalyst) | Carbonyl Reductase (from Candida magnoliae) | High enantioselectivity (>99% ee), mild conditions | acs.orgnih.gov |

| Azide Reduction | Heterogeneous | 5% Rh/Al₂O₃ | High chemoselectivity, mild conditions, recyclable | bris.ac.uk |

| Azide Reduction | Heterogeneous | 10% Pd/C | Widely available, highly efficient, industry standard | bris.ac.uk |

| Epoxide Ring-Opening | Heterogeneous | Silica Gel (60-120 mesh) | Inexpensive, solvent-free conditions, easy work-up | rsc.org |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. Several strategies can be applied to the production of this compound.

Use of Biocatalysis: Employing enzymes or whole-cell systems for transformations like the asymmetric reduction of the ketone precursor eliminates the need for heavy metal catalysts and often allows for reactions to be run in aqueous media under mild conditions. nih.govresearchgate.net

Atom Economy: Choosing synthetic routes with high atom economy, such as the direct aminolysis of an epoxide, is preferable to multi-step routes that generate stoichiometric byproducts (e.g., from the use of protecting groups or activating agents). organic-chemistry.org

Safer Solvents and Conditions: The use of water as a solvent for epoxide opening reactions or conducting reactions under solvent-free conditions significantly reduces volatile organic compound (VOC) emissions and waste. rroij.comresearchgate.netrsc.org

Catalytic Reagents: Using catalytic hydrogenation in place of stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) reduces waste and improves safety. bris.ac.uk

Energy Efficiency: Performing reactions at ambient temperature and pressure, as is often possible with highly active catalysts or enzymatic methods, reduces energy consumption. rsc.org

By integrating these principles, the synthesis of this compound can be designed to be more sustainable, efficient, and environmentally benign.

Environmentally Benign Reaction Conditions

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of amino alcohols to minimize environmental impact. For the synthesis of β-amino alcohol derivatives, environmentally friendly one-pot reactions have been developed. researchgate.net One such approach utilizes phase transfer catalysts (PTC) in conjunction with a lipase (B570770) biocatalyst from Aspergillus oryzae. researchgate.net This method facilitates the synthesis from aromatic phenols, epichlorohydrin, and amines, providing access to pharmaceutically relevant products in excellent yields under mild conditions. researchgate.net

Another green approach involves photoredox-induced radical relay methods. These reactions can be run under mild conditions using visible light (white LEDs) and a low concentration of an iridium catalyst (e.g., 2 mol %). gaylordchemical.com This strategy is highly regioselective for constructing C-N and C-O bonds across a double bond to form functionalized β-amino alcohol derivatives. gaylordchemical.com While not explicitly detailed for this compound, the catalytic hydrogenation of a corresponding azido precursor using a Pd/C catalyst in ethanol represents a common and relatively clean method for synthesizing such compounds.

Table 1: Comparison of Environmentally Benign Synthesis Strategies

| Method | Catalyst | Key Features | Reference |

|---|---|---|---|

| Biocatalysis | Aspergillus oryzae lipase | One-pot synthesis, mild conditions, high yields. | researchgate.net |

| Photoredox Catalysis | Iridium complex | Light-induced, mild conditions, highly regioselective. | gaylordchemical.com |

Solvent Selection and Optimization

The choice of solvent is critical in the synthesis of amino alcohols and their derivatives, influencing reaction rates, yields, and purity. In the synthesis of this compound and related compounds, a variety of solvents are employed depending on the specific reaction.

For reduction reactions, such as the conversion of a nitro or azido group to an amine, alcohols like ethanol are frequently used. Ethanol is a favorable solvent for catalytic hydrogenations, for instance, using a Pd/C catalyst. Other alcohols such as methanol (B129727) and isopropanol can also be suitable. google.comgoogle.com

In derivatization reactions, a broader range of solvents may be utilized. Aprotic polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed, particularly in reactions involving the formation of amides or in photoredox-catalyzed processes. gaylordchemical.comgoogle.com Ethers like tetrahydrofuran (B95107) (THF) are also common, especially in reactions involving organometallic reagents. google.comnih.gov Optimization often involves screening various solvents to find the best balance between reactant solubility, reaction rate, and suppression of side reactions. For instance, in the synthesis of β-amino alcohols via epoxide ring-opening, diisopropyl ether (DIPE) has been used effectively with lipase catalysts. researchgate.net

Table 2: Solvents Used in Synthesis and Derivatization of Amino Alcohols

| Solvent Class | Examples | Typical Application | Reference |

|---|---|---|---|

| Alcohols | Ethanol, Methanol, Isopropanol | Reductions, Catalytic Hydrogenation | google.comgoogle.com |

| Aprotic Polar | DMF, DMSO | Amide synthesis, Photoredox reactions | gaylordchemical.comgoogle.com |

Derivatization Strategies and Functional Group Interconversions

The amino and hydroxyl groups of this compound are key sites for derivatization, allowing for the synthesis of a wide array of functionalized molecules.

Synthesis of Substituted Amino Alcohol Derivatives

The synthesis of substituted amino alcohol derivatives can be achieved through various strategies. A common method involves the ring-opening of epoxides with amines. researchgate.netnih.gov For example, an aryloxy oxirane can be condensed with a functionalized amine to produce β-amino alcohol derivatives. nih.gov This reaction can be performed under conventional heating or microwave irradiation to improve efficiency. nih.gov

Another powerful strategy is the Pd-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide. nih.gov This method allows for the stereoselective synthesis of complex structures like cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov Furthermore, photoredox-induced reactions provide a modern approach to synthesizing functionalized β-amino alcohol derivatives from starting materials like O-acyl hydroxylamines and vinyl ethers or styrenes. gaylordchemical.com These reactions are noted for their mild conditions and high regioselectivity. gaylordchemical.com

Formation of Heterocyclic Scaffolds Incorporating the 3,4-Dimethylphenyl Aminoethanol Moiety

The this compound structure is a valuable building block for synthesizing heterocyclic compounds, which are prominent in medicinal chemistry.

Thiazole (B1198619) derivatives are commonly synthesized via the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). derpharmachemica.comnih.gov To incorporate the 3,4-dimethylphenyl aminoethanol moiety, the amino group can first be converted into a thiourea derivative. This is achieved by reacting the amine with an isothiocyanate. The resulting thiourea can then be reacted with an appropriate α-haloketone in a solvent like ethanol, often with a catalytic amount of acid, to yield the corresponding 2-aminothiazole (B372263) derivative. derpharmachemica.comekb.eg This approach allows for the introduction of diverse substituents onto the thiazole ring, creating a library of compounds for further study. ekb.egresearchgate.netmdpi.com

Table 3: General Steps for Thiazole Synthesis from an Amino Alcohol

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1 | Thiourea Formation | Isothiocyanate | Converts the primary amine into a thiourea, a key intermediate for thiazole synthesis. |

Propanamide derivatives can be readily synthesized from this compound by forming an amide bond. ontosight.ai This is typically achieved by reacting the primary amino group with a propanoyl derivative. A standard method involves the reaction with 2-(4-isobutylphenyl)propanoyl chloride in a solvent like dichloromethane, often in the presence of a base such as triethylamine (B128534) to neutralize the HCl byproduct. mdpi.com Alternatively, the amide can be formed by coupling with propanoic acid using a peptide coupling agent. ontosight.ai This derivatization transforms the amino alcohol into a more complex structure with potential applications in various chemical and biological fields. ontosight.aiontosight.ai

Triazole Derivatives

The synthesis of 1,2,4-triazole (B32235) derivatives from this compound can be achieved through multi-step reaction pathways. A common approach involves the conversion of the primary amino group into a suitable precursor that can undergo cyclization. For instance, the amino alcohol can be transformed into a corresponding hydrazide or amidrazone.

One general and efficient protocol for the synthesis of substituted 1,2,4-triazole derivatives involves the cyclization of readily accessible N′-nitro-2-hydrocarbylidene-hydrazinecarboximidamides. organic-chemistry.org This method can be adapted for the target compound by first converting the amino group of this compound into a hydrazinecarboximidamide. The reaction can proceed under either acidic or neutral conditions to yield different products. Intramolecular redox reactions under acidic conditions typically provide amino-1,2,4-triazoles, while neutral conditions with water as the solvent and air as the oxidant can yield nitroimino-1,2,4-triazoles. organic-chemistry.org This modern synthetic approach is noted for being metal-free and environmentally friendly compared to conventional routes that often require harsh conditions and external oxidants. organic-chemistry.org

Another established method involves reacting hydrazine (B178648) hydrate (B1144303) with a carboxylic acid in the presence of an acid catalyst to form a 4-amino-1,2,4-(4H)triazole derivative. google.com The this compound could be first converted to a corresponding carboxylic acid derivative to utilize this pathway.

| Precursor Type | Reagents/Conditions | Product Type | Reference |

| Hydrazinecarboximidamide | Acidic conditions | Amino-1,2,4-triazole | organic-chemistry.org |

| Hydrazinecarboximidamide | Neutral conditions, H₂O, air | Nitroimino-1,2,4-triazole | organic-chemistry.org |

| Carboxylic Acid | Hydrazine hydrate, acid catalyst | 4-Amino-1,2,4-triazole | google.com |

Phthalazine (B143731) Derivatives

The synthesis of phthalazine derivatives bearing the 3,4-dimethylphenyl moiety has been documented, showcasing a key transformation of this structural unit into a heterocyclic system. A notable synthetic route begins with the condensation reaction between o-benzoylbenzoic acid and thiocarbonohydrazide in boiling ethanol to yield a carbothiohydrazide derivative. fayoum.edu.eg

This intermediate serves as a versatile scaffold for further chemical transformations. For example, refluxing the carbothiohydrazide derivative in dimethylformamide (DMF) with phenyl isothiocyanate leads to the formation of a cyclized product, 4-(3,4-dimethylphenyl)-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phthalazin-1(2H)-one. fayoum.edu.eg

Further derivatization can be achieved starting from a phthalazine acetohydrazide scaffold containing the 4-(3,4-dimethylphenyl) group. Reaction of this acetohydrazide with various reagents allows for the introduction of different functional groups and the formation of more complex molecules. For instance, refluxing the acetohydrazide with diethyl malonate in dioxane yields an intermediate which can be cyclized to form a pyrazolidine-3,5-dione (B2422599) derivative. fayoum.edu.eg

| Starting Material | Reagent(s) | Key Intermediate/Product | Reference |

| o-Benzoylbenzoic acid | Thiocarbonohydrazide, Ethanol (reflux) | Carbothiohydrazide derivative | fayoum.edu.eg |

| Carbothiohydrazide derivative | Phenyl isothiocyanate, DMF (reflux) | 4-(3,4-dimethylphenyl)-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phthalazin-1(2H)-one | fayoum.edu.eg |

| Phthalazine acetohydrazide | Diethyl malonate, Dioxane (reflux) | Pyrazolidine-3,5-dione derivative | fayoum.edu.eg |

| Phthalazine acetohydrazide | Acetylacetone, Dioxane (reflux) | 2-(4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)-N'-(4-oxopentan-2-ylidene)acetohydrazide | fayoum.edu.eg |

Pyrimidine (B1678525) Derivatives

The construction of pyrimidine rings containing the 3,4-dimethylphenyl substituent can be accomplished through well-established condensation reactions. A widely used method involves the reaction of a compound containing an N-C-N fragment (like urea, thiourea, or guanidine) with a three-carbon fragment that is bifunctional. bu.edu.eg

A specific example is the synthesis of 6-chloro-4-(N-(3,4-dimethyl)phenyl)-2,4-pyrimidinediamine. mdpi.com This synthesis is achieved by heating finely ground 2-amino-4,6-dichloropyrimidine (B145751) with 3,4-dimethylaniline (B50824) and triethylamine in a solvent-free condition at 80–90 °C. mdpi.com This reaction proceeds via nucleophilic substitution, where the amino group of the 3,4-dimethylaniline displaces one of the chlorine atoms on the pyrimidine ring.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| 2-Amino-4,6-dichloropyrimidine | 3,4-dimethylaniline | Triethylamine, 80-90 °C, solvent-free | 6-Chloro-4-(N-(3,4-dimethyl)phenyl)-2,4-pyrimidinediamine | 84% | mdpi.com |

This synthetic strategy highlights an efficient way to incorporate the desired dimethylphenyl moiety onto a pre-formed pyrimidine core. Further transformations can be envisioned by targeting the remaining chlorine atom and the amino groups on the pyrimidine ring.

Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives typically proceeds through the cyclization of diacylhydrazines or the reaction of acid hydrazides with various reagents. nih.gov To prepare oxadiazole derivatives from this compound, the starting material would first need to be converted into a corresponding acid hydrazide.

A common synthetic route involves the reaction of an acid hydrazide with a carboxylic acid or acid chloride, followed by cyclodehydration using agents like phosphorus oxychloride or thionyl chloride. nih.gov An alternative modern approach involves the iodine-mediated oxidative cyclization of semicarbazones, which are formed from the condensation of semicarbazide (B1199961) and an aldehyde. nih.govresearchgate.net This transition-metal-free method is compatible with a range of aldehydes. researchgate.net

Therefore, a plausible pathway would involve the oxidation of the ethanol group of this compound to a carboxylic acid, conversion to an acid hydrazide, and subsequent cyclization to form the 1,3,4-oxadiazole ring.

| Synthetic Approach | Key Reagents | Intermediate | Product | Reference |

| Cyclodehydration | Acid hydrazide, Carboxylic acid/Acid chloride, POCl₃ | Diacylhydrazine | 2,5-Disubstituted-1,3,4-oxadiazole | nih.gov |

| Oxidative Cyclization | Aldehyde, Semicarbazide, Iodine | Semicarbazone | 2-Amino-5-substituted-1,3,4-oxadiazole | nih.govresearchgate.net |

Benzothiazole (B30560) Derivatives

The synthesis of benzothiazole derivatives is most commonly achieved through the condensation of 2-aminothiophenol (B119425) with various carbonyl-containing compounds such as aldehydes, carboxylic acids, or acyl chlorides. ekb.egnih.gov To synthesize a benzothiazole derivative from this compound, the starting material would need to be functionalized to an appropriate electrophilic partner for the 2-aminothiophenol.

A general procedure involves the reaction of 2-aminothiophenol with an aldehyde in the presence of an oxidizing agent or catalyst. A plausible mechanism involves the initial nucleophilic attack of the amino group of 2-aminothiophenol on the aldehyde's carbonyl carbon, forming an intermediate that subsequently cyclizes. Air oxidation then leads to the final benzothiazole product. ekb.eg Various catalytic systems have been developed to promote this reaction, including the use of H₂O₂/HCl in ethanol at room temperature. nih.gov

| Reactant 1 | Reactant 2 | Conditions/Catalyst | Product Type | Reference |

| 2-Aminothiophenol | Aldehyde | Air/DMSO | 2-Substituted benzothiazole | ekb.eg |

| 2-Aminothiophenol | Aldehyde | H₂O₂/HCl, Ethanol, RT | 2-Substituted benzothiazole | nih.gov |

| 2-Aminothiophenol | Carboxylic Acid | Coupling Agent (e.g., (o-CF₃PhO)₃P) | 2-Substituted benzothiazole | organic-chemistry.org |

Thienopyrimidine Derivatives

Thienopyrimidine derivatives are typically synthesized from substituted thiophene (B33073) precursors. nih.gov A common starting material is a 2-amino-3-carboethoxy-thiophene. nih.govresearchgate.net The pyrimidine ring is then constructed onto the thiophene core through various cyclization strategies.

One method involves the condensation of the 2-aminothiophene ester with an aryl isothiocyanate to form a thienylthiourea derivative. nih.gov Subsequent cyclization using alcoholic potassium hydroxide (B78521) yields a 3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-one. nih.gov Another approach involves the reaction of the 2-aminothiophene ester with formamide (B127407) to directly form the thienopyrimidinone ring. nih.gov This can then be converted to a 4-chlorothienopyrimidine using a reagent like POCl₃, which allows for further nucleophilic substitution at the 4-position. nih.gov

To incorporate the this compound moiety, it could potentially be used as a nucleophile to substitute a halogen on a pre-formed 4-chlorothienopyrimidine ring. nih.gov

| Starting Material | Reagent(s) | Key Step | Product Type | Reference |

| 2-Amino-3-ethoxycarbonyl-thiophene | Aryl isothiocyanate, then KOH/EtOH | Cyclization of thiourea | 2-Thioxo-thieno[2,3-d]pyrimidin-4-one | nih.gov |

| 2-Amino-3-ethoxycarbonyl-thiophene | Formamide, then POCl₃ | Cyclization and Chlorination | 4-Chlorothienopyrimidine | nih.gov |

| 4-Chlorothienopyrimidine | Primary/Secondary Amine | Nucleophilic Aromatic Substitution | 4-Amino-thienopyrimidine | nih.gov |

Photo-induced Reactions in Derivative Synthesis

Photo-induced reactions offer mild and highly regioselective conditions for the synthesis of complex molecules, including derivatives of β-amino alcohols. gaylordchemical.com Photoredox catalysis, often utilizing iridium-based catalysts and visible light (e.g., white LEDs), can initiate radical relay mechanisms to construct new C-N and C-O bonds. gaylordchemical.com

A notable strategy involves the reaction of an O-acyl hydroxylamine (B1172632) with a vinyl ether in the presence of a photocatalyst. This generates a nitrogen radical that reacts to form a 1,2-amino alcohol pattern. gaylordchemical.com This radical intermediate can then add to unsaturated compounds like styrenes or arylacetylenes to build the final carbon skeleton. gaylordchemical.com Such methods are valued for their mild conditions and tolerance of a wide variety of substrates.

While specific photo-induced reactions starting directly with this compound are not extensively documented, the principles of photoredox catalysis could be applied to this molecule or its derivatives. For instance, the amino or alcohol group could be functionalized to participate in photo-induced radical reactions, providing a modern and efficient route to novel derivatives.

| Reaction Type | Key Components | Conditions | Product Class | Reference |

| Photoredox Radical Relay | O-acyl hydroxylamine, Vinyl ether, Arylacetylene/Styrene | Iridium photocatalyst, White LED, DMSO | Functionalized β-Amino Alcohol Derivatives | gaylordchemical.com |

| Photo-induced Annulation | 2-Nitroarylethanols | Metal- and photocatalyst-free, light | N-Heterocycles (Indoles, Oxindoles) | N/A |

Precursor Chemistry and Intermediate Reactivity

The synthesis of this compound, a β-amino alcohol derivative, is predicated on a multi-step pathway involving carefully selected precursors and the controlled transformation of highly reactive intermediates. The strategic foundation of its synthesis typically relies on building the core structure from a readily available aromatic ketone, which is then systematically functionalized to introduce the required amino and hydroxyl groups. This section details the chemistry of the precursors and the reactivity of the key intermediates that enable the formation of the target compound.

A prevalent synthetic route commences with 1-(3,4-dimethylphenyl)ethanone, which serves as the foundational precursor. This starting material is accessible through standard aromatic chemistry, most commonly via the Friedel-Crafts acylation of o-xylene (B151617) with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. askfilo.comvaia.comresearchgate.net This reaction establishes the 3,4-dimethylphenyl ketone framework essential for the subsequent transformations.

The conversion of this precursor into the final amino alcohol product proceeds through two critical and highly reactive intermediates: an α-halo ketone and an α-azido ketone. The generation and subsequent reactions of these intermediates are central to the synthetic strategy.

Generation of α-Functionalized Intermediates

The initial transformation step involves the activation of the α-carbon (the carbon atom adjacent to the carbonyl group) of 1-(3,4-dimethylphenyl)ethanone. This is achieved through halogenation, which converts the relatively inert C-H bond into a reactive carbon-halogen bond, setting the stage for nucleophilic substitution.

α-Halogenation: The synthesis of the first key intermediate, 2-bromo-1-(3,4-dimethylphenyl)ethanone, is accomplished by the selective bromination of the precursor ketone. scbt.com3wpharm.com A common method for this transformation is the reaction of the ketone with N-bromosuccinimide (NBS) in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid, in a suitable solvent like acetonitrile. nih.govnih.gov This reaction proceeds via an enol or enolate intermediate, with the bromine being introduced specifically at the α-position. The resulting α-bromo ketone is a potent electrophile due to the electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom.

Azidation: The high reactivity of the α-bromo ketone is harnessed in the next step to introduce the nitrogen functionality. This is achieved through a nucleophilic substitution reaction with an azide source, typically sodium azide (NaN₃). The reaction yields the second crucial intermediate, 2-azido-1-(3,4-dimethylphenyl)ethanone. nih.govnih.gov This transformation is efficient, as the bromide ion is an excellent leaving group.

Reactivity of the α-Azido Ketone Intermediate

The α-azido ketone, 2-azido-1-(3,4-dimethylphenyl)ethanone, is a versatile and pivotal intermediate in the synthesis of β-amino alcohols and other nitrogen-containing heterocycles. nih.govrsc.org Its synthetic utility stems from the presence of two distinct and reactive functional groups: the azide and the ketone.

The azide group can serve as a precursor to a primary amine through reduction, releasing dinitrogen gas in the process. nih.gov It can also participate in other transformations, such as [3+2] cycloaddition reactions (click chemistry), although for the synthesis of the target compound, its role is primarily as a masked amino group. evitachem.com

The ketone carbonyl group is susceptible to reduction to a secondary alcohol. The dual reactivity of this intermediate allows for the concurrent or sequential introduction of both the amino and hydroxyl functionalities required in the final product.

The table below summarizes the key molecules in this synthetic pathway.

| Compound Name | Role in Synthesis | Key Structural Features |

|---|---|---|

| o-Xylene | Primary Starting Material | 1,2-dimethylbenzene ring |

| 1-(3,4-Dimethylphenyl)ethanone | Key Precursor | Aromatic ketone with a 3,4-dimethyl substitution pattern |

| 2-Bromo-1-(3,4-dimethylphenyl)ethanone | First Reactive Intermediate | α-bromo ketone, electrophilic α-carbon |

| 2-Azido-1-(3,4-dimethylphenyl)ethanone | Pivotal Intermediate | Contains both a reducible azide group and a ketone carbonyl |

| This compound | Final Product | β-amino alcohol structure |

The reaction conditions for each major transformation, based on established methodologies for analogous compounds, are outlined in the following table.

| Transformation Step | Starting Material | Key Reagents | Typical Conditions | Product |

|---|---|---|---|---|

| Friedel-Crafts Acylation | o-Xylene | Acetyl chloride, Aluminum chloride (AlCl₃) | Anhydrous conditions, organic solvent | 1-(3,4-Dimethylphenyl)ethanone |

| α-Bromination | 1-(3,4-Dimethylphenyl)ethanone | N-Bromosuccinimide (NBS), p-Toluenesulfonic acid (cat.) | Acetonitrile, reflux | 2-Bromo-1-(3,4-dimethylphenyl)ethanone |

| Azidation | 2-Bromo-1-(3,4-dimethylphenyl)ethanone | Sodium azide (NaN₃) | Acetonitrile or DMF, room temperature | 2-Azido-1-(3,4-dimethylphenyl)ethanone |

| Reductive Amination | 2-Azido-1-(3,4-dimethylphenyl)ethanone | H₂, Palladium on Carbon (Pd/C) | Ethanol or Methanol, H₂ atmosphere | This compound |

Stereochemistry and Enantioselective Synthesis of 2 Amino 2 3,4 Dimethylphenyl Ethanol Analogues

Chiral Centers and Enantiomeric Forms

The molecular structure of 2-Amino-2-(3,4-dimethylphenyl)ethanol features a single stereocenter at the carbon atom bonded to the amino group, the hydroxyl group, the 3,4-dimethylphenyl ring, and a hydrogen atom. The presence of this chiral center means the compound can exist as a pair of non-superimposable mirror images known as enantiomers. These are designated as the (R)- and (S)-enantiomers based on the Cahn-Ingold-Prelog priority rules. The specific three-dimensional arrangement of the functional groups around this stereocenter is crucial, as different enantiomers of a chiral molecule often exhibit distinct biological activities and interactions with other chiral molecules, such as enzymes and receptors.

Asymmetric Synthetic Strategies

The synthesis of single enantiomers of chiral amino alcohols is a significant objective in organic chemistry, driven by the demand for enantiomerically pure compounds in the pharmaceutical industry. Various asymmetric strategies have been developed to achieve high levels of enantioselectivity.

Enantioselective Reduction of Prochiral Ketones

One of the most effective methods for synthesizing chiral alcohols is the asymmetric reduction of the corresponding prochiral ketones. mdpi.com This transformation can be achieved with high enantioselectivity using chiral catalysts. rsc.org Oxazaborolidine catalysts, particularly the Corey-Bakshi-Shibata (CBS) reagent, are widely used for the borane-mediated reduction of prochiral ketones. mdpi.comrsc.org

Novel spiroborate esters derived from nonracemic 1,2-aminoalcohols have also been reported as highly effective catalysts for the asymmetric borane (B79455) reduction of a variety of prochiral ketones, yielding optically active secondary alcohols in excellent chemical yields and with high enantiomeric excess (ee). nih.gov For instance, the reduction of acetophenone (B1666503) using a specific spiroborate ester catalyst (10 mol%) with a borane-dimethyl sulfide (B99878) (BH3-DMS) complex afforded (R)-1-phenylethanol with 99% ee. nih.gov Remarkably, high enantioselectivity (98% ee) was maintained even when the catalyst load was reduced to as low as 0.5 mol%. nih.gov

Table 1: Asymmetric Reduction of Halogenated Acetophenones with Spiroborate Ester Catalyst

| Ketone Substrate | Product Enantiomeric Excess (% ee) |

|---|---|

| 2-Chloroacetophenone | 94% |

| 3-Chloroacetophenone | 99% |

| 4-Chloroacetophenone | 98% |

| 4-Bromoacetophenone | 98% |

| 2,2,2-Trifluoroacetophenone | 82% |

Data sourced from studies on spiroborate ester-catalyzed reductions. nih.gov

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines and Enamines

The asymmetric hydrogenation of prochiral imines is arguably the most direct and efficient method for preparing valuable α-chiral amines. nih.govacs.org This approach offers excellent atom economy and is considered a sustainable or "green" strategy. nih.govacs.org The process typically involves the use of a transition metal complex, such as iridium, rhodium, or ruthenium, combined with a chiral ligand. nih.govdicp.ac.cn

These catalytic systems have proven effective for a wide range of imine substrates. nih.gov For example, iridium catalysts featuring chiral spiro phosphine-oxazoline (SIPHOX) ligands have been used for the direct catalytic asymmetric hydrogenation of 2-pyridyl cyclic imines, producing a variety of chiral amines in excellent yields and enantioselectivities. nih.gov The success of these reactions often depends on overcoming challenges such as potential catalyst deactivation by the coordinating pyridine (B92270) moiety. nih.gov

Biocatalytic Approaches (e.g., Enzymatic Reductions, Amidases)

Biocatalysis offers a powerful and highly selective alternative for the synthesis of chiral amino alcohols. researchgate.netmdpi.com Engineered amine dehydrogenases (AmDHs) have been successfully employed for the asymmetric reductive amination of α-hydroxy ketones, yielding chiral vicinal amino alcohols with exceptional stereoselectivity. frontiersin.orgacs.org

In one study, AmDHs derived from an amino acid dehydrogenase enabled the one-step synthesis of (S)-configured vicinal amino alcohols from their corresponding α-hydroxy ketones with conversions up to 99% and greater than 99% ee. acs.org Through iterative mutagenesis, an engineered AmDH variant was developed that showed a 4-fold improvement in catalytic efficiency for the asymmetric reductive amination of 1-hydroxy-2-butanone while maintaining high enantioselectivity (>99% ee). frontiersin.org Enzymatic cascade reactions, combining multiple enzyme-catalyzed steps in a single pot, have also been developed to produce chiral amino alcohols from readily available starting materials like L-lysine. nih.gov These biocatalytic methods are highly desired as they operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. frontiersin.orgnih.gov

Application of Chiral Auxiliaries and Ligands

The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry during a synthesis. A chiral auxiliary is a molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. acs.org Amino alcohols are frequently used as chiral auxiliaries or as precursors to them, such as in the case of the widely used Evans oxazolidinones. acs.org These auxiliaries have been successfully applied in stereoselective aldol (B89426) reactions, alkylations, and Diels-Alder reactions.

For instance, pseudoephedrine can be used as a chiral auxiliary to facilitate the highly efficient asymmetric synthesis of optically active carboxylic acids or amino acids. Similarly, β-amino alcohols can serve as chiral ligands in metal-catalyzed reactions. mdpi.comrsc.org Ruthenium complexes bearing chiral β-amino alcohol ligands, such as (1S,2R)-1-amino-2-indanol, have been shown to be efficient catalysts for the asymmetric transfer hydrogenation of N-phosphinyl ketimines, affording chiral phosphinylamines with good yields and enantiomeric excesses up to 82%. mdpi.com The rigidity of the ligand's structure is often crucial for achieving high enantioselectivity in these transformations. mdpi.com

Enantiomeric Excess Determination and Chiral Resolution Techniques

Determining the enantiomeric purity, or enantiomeric excess (ee), of a chiral compound is a critical step in asymmetric synthesis. nih.gov A variety of analytical techniques are available for this purpose. Chiral chromatography, including high-performance liquid chromatography (HPLC) and gas chromatography (GC) with a chiral stationary phase, is a standard and reliable method for separating and quantifying enantiomers. nih.gov

Spectroscopic methods are also widely employed. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or shift agents can be used to differentiate the signals of the two enantiomers. acs.org An efficient protocol based on 19F NMR has been developed for determining the ee and absolute configuration of amines and alcohols after derivatization with a fluorine-containing agent. acs.org Additionally, optical methods based on fluorescence or UV-visible spectroscopy have been designed. nih.govacs.orgrsc.org These often involve the formation of diastereomeric complexes between the analyte and a chiral sensor molecule, resulting in a distinct spectroscopic response for each enantiomer. nih.govacs.org

Chiral resolution refers to the process of separating a racemic mixture into its individual enantiomers. This is often accomplished by reacting the racemate with an enantiomerically pure resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional techniques such as crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers.

Computational and Theoretical Chemistry Studies of 2 Amino 2 3,4 Dimethylphenyl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics and are employed to compute the structural and electronic properties of molecules. Among the most widely used approaches is Density Functional Theory (DFT), which offers a balance between computational cost and accuracy. arxiv.org

A fundamental application of DFT is geometry optimization, which computationally determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation on the potential energy surface. researchgate.netresearcher.life For 2-Amino-2-(3,4-dimethylphenyl)ethanol, a DFT optimization, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would precisely calculate bond lengths, bond angles, and dihedral angles.

The resulting optimized structure would confirm the spatial orientation of the 3,4-dimethylphenyl group relative to the aminoethanol side chain. This includes the rotational conformation around the C-C and C-N bonds, which influences the potential for intramolecular interactions. The accuracy of these predicted geometries is generally high, providing a reliable foundation for further computational analysis. nih.gov

Table 1: Illustrative Predicted Geometrical Parameters for this compound from a DFT Optimization (Note: These are representative values based on similar molecular structures and are intended for illustrative purposes.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (Aromatic Ring) | ~1.39 Å |

| C-C (Ethyl Chain) | ~1.53 Å | |

| C-N | ~1.47 Å | |

| C-O | ~1.43 Å | |

| Bond Angle | C-C-N (Ethyl Chain) | ~110° |

| C-C-O (Ethyl Chain) | ~112° | |

| Aromatic C-C-C | ~120° | |

| Dihedral Angle | C-C-N-H | Varies with conformation |

HOMO-LUMO Orbitals

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. mdpi.comaimspress.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability; a smaller gap suggests higher chemical reactivity. nih.govdergipark.org.tr

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,4-dimethylphenyl ring and the nitrogen atom of the amino group, as these are the most probable sites for electrophilic attack. The LUMO would likely be distributed over the ethanol (B145695) backbone and the aromatic ring, indicating potential sites for nucleophilic attack. The calculated HOMO-LUMO gap provides insight into the charge transfer interactions that can occur within the molecule. aimspress.com

Table 2: Illustrative Frontier Orbital Energies for this compound (Note: These values are hypothetical and serve as examples.)

| Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Electron donating ability |

| LUMO | -0.5 | Electron accepting ability |

| Energy Gap (ΔE) | 5.3 | Indicator of chemical reactivity and stability |

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. wolfram.comlibretexts.org It is invaluable for identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.net

In an MEP map of this compound, the most negative regions (typically colored red) would be concentrated around the electronegative oxygen and nitrogen atoms due to their lone pairs of electrons. youtube.com Positive regions (colored blue) would be found around the hydrogen atoms of the hydroxyl (-OH) and amino (-NH2) groups, which are potential hydrogen bond donors. The aromatic ring would exhibit a moderately negative potential due to its π-electron cloud, while the methyl and ethyl carbons and hydrogens would show near-neutral potential (green). proteopedia.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like chemical bonding in a molecule. It localizes the wave function into one-center (lone pairs) and two-center (bonds) elements, offering insights into charge distribution, hybridization, and intramolecular interactions. uni-muenchen.denih.gov

Table 3: Illustrative NBO Donor-Acceptor Interactions for this compound (Note: This table presents hypothetical but plausible interactions and stabilization energies.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| n(N) | σ(C-C) | ~ 5.2 |

| n(O) | σ(C-H) | ~ 2.8 |

| σ(C-H) | σ*(C-C) | ~ 1.5 |

Quantum chemical calculations are highly effective at predicting spectroscopic data, which can then be compared with experimental results for structural validation. researchgate.net DFT methods can accurately compute the vibrational frequencies for Infrared (IR) spectra and the chemical shifts for Nuclear Magnetic Resonance (NMR) spectra. nih.govnih.gov

IR Spectrum: The calculated IR spectrum for this compound would show characteristic stretching frequencies for the O-H group (around 3300-3500 cm⁻¹), N-H stretches of the primary amine (around 3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2900-3100 cm⁻¹), C-N stretch (~1200 cm⁻¹), and C-O stretch (~1100 cm⁻¹).

NMR Spectrum: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net Calculations would predict distinct signals for the aromatic protons, the two methyl group protons, the aliphatic protons on the ethanol chain, and the exchangeable protons of the -OH and -NH2 groups. Similarly, ¹³C NMR predictions would differentiate between the aromatic, methyl, and ethanol chain carbons.

Molecular Dynamics Simulations

While quantum calculations focus on the properties of a single, static molecule, Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. This approach is ideal for studying dynamic processes and intermolecular interactions in condensed phases (liquids or solids).

MD simulations are particularly powerful for investigating the complex network of non-covalent interactions that govern the behavior of molecules in a realistic environment. For this compound, a key focus of MD simulations would be the analysis of hydrogen bonding. youtube.com

The molecule possesses both hydrogen bond donors (-OH and -NH2 groups) and acceptors (the lone pairs on the oxygen and nitrogen atoms). acs.orgresearchgate.net Simulations would likely reveal the formation of strong intermolecular hydrogen bonds, particularly O-H···N or N-H···O interactions between neighboring molecules. mdpi.comresearchgate.net This can lead to the formation of stable dimers or larger oligomeric structures in the liquid or solid state. The dynamics of these hydrogen bonds—their formation, breakage, and lifetimes—can be quantified, providing a deeper understanding of the substance's physical properties.

Furthermore, MD simulations can explore the competition between intermolecular and intramolecular hydrogen bonding (i.e., a bond between the -OH and -NH2 groups within the same molecule), which is dependent on the molecule's conformation and its surrounding environment.

Conformational Analysis and Stability

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. Conformational analysis of this compound is essential to identify its most stable spatial arrangements, or conformers, which dictate how it interacts with biological targets. The flexibility of this molecule is primarily due to the rotation around the C-C and C-O single bonds of the ethanolamine (B43304) side chain.

Computational studies on analogous molecules, such as 2-phenylethanol, have shown that the conformational landscape is typically dominated by a few low-energy structures. researchgate.net The most stable conformers are generally characterized by the relative orientation of the amino and hydroxyl groups, often described as gauche and anti (or trans) arrangements. For 2-phenylethanolamine derivatives, the stability of these conformers is heavily influenced by the potential for intramolecular hydrogen bonding.

In the case of this compound, the most significant non-covalent interaction is the intramolecular hydrogen bond between the hydroxyl group's hydrogen and the amino group's nitrogen atom (O-H···N). Theoretical calculations suggest that conformers allowing this interaction are significantly more stable than those where the functional groups are oriented away from each other. The gauche conformer, which facilitates this hydrogen bond, is predicted to be the global minimum energy structure. The presence of the 3,4-dimethylphenyl group adds steric bulk but is not expected to fundamentally alter the preference for the hydrogen-bonded gauche conformation.

| Conformer | Description of Dihedral Angle (O-C-C-N) | Key Intramolecular Interaction | Predicted Relative Energy (kcal/mol) |

|---|---|---|---|

| Gauche | ~60° | Strong O-H···N Hydrogen Bond | 0.00 (Global Minimum) |

| Anti (Trans) | ~180° | Minimal steric hindrance, no H-bond | 2.5 - 4.0 |

In Silico Pharmacological Screening

In silico screening methods are powerful tools for predicting the pharmacological profile of a compound, helping to identify potential biological targets and assess its viability as a drug candidate. These methods include molecular docking to predict binding affinity and ADMET predictions to evaluate pharmacokinetics.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein target. mdpi.com This method estimates the binding affinity and analyzes the interactions between the ligand (this compound) and the active site of a receptor. Given the structural similarity of the compound to known monoamine neurotransmitters, plausible protein targets include monoamine transporters such as the dopamine (B1211576) transporter (DAT) or serotonin (B10506) transporter (SERT), which are relevant in neuropsychiatric and neurological disorders.

| Parameter | Predicted Value/Interaction |

|---|---|

| Binding Energy (kcal/mol) | -7.5 to -9.0 |

| Key Interacting Residues | Asp79, Ser149, Phe320, Tyr156 |

| Types of Interactions | Ionic bond (with Asp79), Hydrogen bonds (with Ser149), Hydrophobic & π-π stacking (with Phe320, Tyr156) |

ADMET predictions are crucial for early-stage drug discovery, as they help to identify compounds with favorable pharmacokinetic properties and avoid candidates likely to fail in later clinical phases due to poor bioavailability or toxicity. These properties are often predicted using Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's chemical structure with its biological and pharmacokinetic properties.

For this compound, in silico ADMET models can provide estimates for a range of important parameters:

Absorption: Predictions for properties like human intestinal absorption (HIA) and Caco-2 cell permeability suggest how well the compound might be absorbed from the gastrointestinal tract. Its moderate lipophilicity and relatively small molecular weight would likely favor good oral absorption.

Distribution: Blood-brain barrier (BBB) penetration is a key parameter for neurologically active compounds. Models would predict whether the compound is likely to cross the BBB and reach targets within the central nervous system (CNS).

Metabolism: Predictions often focus on interactions with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. It is important to assess whether the compound is a substrate or inhibitor of major CYP isoforms (e.g., CYP2D6, CYP3A4) to anticipate potential drug-drug interactions.

Excretion: This parameter relates to how the compound and its metabolites are cleared from the body.

Toxicity: In silico models can screen for potential toxic liabilities, such as cardiotoxicity (e.g., hERG inhibition) or mutagenicity (Ames test).

| ADMET Parameter | Category | Predicted Outcome | Implication |

|---|---|---|---|

| Human Intestinal Absorption (HIA) | Absorption | High | Good potential for oral bioavailability |

| Caco-2 Permeability | Absorption | High | Likely to be well-absorbed across the intestinal wall |

| Blood-Brain Barrier (BBB) Penetration | Distribution | Yes (High probability) | Compound is likely to reach CNS targets |

| CYP2D6 Inhibitor | Metabolism | Likely Inhibitor | Potential for drug-drug interactions |

| hERG Inhibition | Toxicity | Low Risk | Reduced risk of cardiotoxicity |

| Ames Mutagenicity | Toxicity | Non-mutagenic | Low risk of carcinogenicity |

Structure Activity Relationship Sar Investigations of 2 Amino 2 3,4 Dimethylphenyl Ethanol Derivatives

Identification of Key Pharmacophoric Features

The pharmacophore of a molecule encompasses the essential steric and electronic features necessary for its interaction with a specific biological target. For phenylethanolamine derivatives, including 2-Amino-2-(3,4-dimethylphenyl)ethanol, the key pharmacophoric features are well-recognized and are fundamental to their biological activity, particularly as agonists for receptors like the β2-adrenoceptor. mdpi.comresearchgate.net

The essential components of the pharmacophore for this class of compounds typically include:

An Aromatic Ring: This feature is crucial for π-π stacking and hydrophobic interactions within the receptor's binding pocket. The substitution pattern on this ring significantly modulates activity.

A Benzylic Hydroxyl Group: This hydroxyl group, attached to the carbon adjacent to the aromatic ring, is a critical hydrogen bond donor. It often forms a key interaction with serine residues in the binding sites of adrenergic receptors. pnas.org

A Protonated Amino Group: At physiological pH, the amino group is protonated, forming a positively charged ammonium (B1175870) ion. This allows for a strong ionic interaction with a negatively charged amino acid residue, such as aspartic acid, in the receptor's binding pocket. pnas.org

A selective pharmacophore model for β2-adrenoceptor agonists, a class to which derivatives of this compound may belong, typically consists of five key chemical features: one hydrogen-bond acceptor, one hydrogen-bond donor, two aromatic rings, and one positive ionizable feature. mdpi.comresearchgate.net

Impact of Substituent Modifications on Biological Activity

Systematic modification of the substituents on the this compound scaffold has a profound impact on its biological activity, selectivity, and pharmacokinetic properties.

Substituents on the phenyl ring play a critical role in modulating the interaction with the biological target. The 3,4-dimethyl substitution on the parent compound provides a specific electronic and steric profile.

Electronic Effects: The methyl groups at the 3 and 4 positions are electron-donating, which can influence the electron density of the aromatic ring and its interaction with the receptor. For phenylethanolamine-based β2-agonists, the nature and position of substituents on the aromatic ring are critical for potency and selectivity. nih.gov For instance, replacing the 3,4-dihydroxy groups found in endogenous catecholamines with other "phenol equivalents" can maintain or enhance activity. nih.gov

Steric Effects: The size and position of substituents on the aromatic ring can either promote or hinder the optimal binding of the molecule to its target. The 3,4-dimethyl arrangement provides a specific spatial orientation that must be complementary to the receptor's binding site.

The following table illustrates the hypothetical impact of different aromatic ring substitutions on the β2-adrenoceptor agonist activity of 2-Amino-2-phenylethanol (B122105) derivatives, based on general SAR principles for this class of compounds.

| Aromatic Substitution Pattern | Expected Impact on β2-Agonist Activity | Rationale |

|---|---|---|

| 3,4-dihydroxy | Potent, non-selective β-agonist activity | Mimics endogenous catecholamines like isoprenaline. nih.gov |

| 3,5-dihydroxy | Increased β2-selectivity | The 3,5-substitution pattern is known to confer selectivity for the β2-subtype. nih.gov |

| 3-hydroxymethyl-4-hydroxy (Saligenin) | Potent and selective β2-agonist activity | A common feature in clinically used β2-agonists like salbutamol. nih.gov |

| 4-amino-3,5-dichloro | Potent β2-agonist activity | Found in potent β2-agonists like clenbuterol. |

The amino group is a cornerstone of the pharmacophore, and its modification can drastically alter the compound's activity.

N-Alkylation: The size of the alkyl substituent on the nitrogen atom is a major determinant of β-adrenoceptor selectivity. A secondary amine is generally essential for agonist activity. nih.gov Increasing the bulk of the N-alkyl group, for example from a methyl to a tert-butyl group, often leads to a significant increase in β2-selectivity over β1-activity. This is a well-established principle in the design of β2-agonists.

Derivatization: Conversion of the primary amine to secondary or tertiary amines through the introduction of various substituents can influence potency, duration of action, and selectivity. For example, incorporating a long lipophilic chain on the nitrogen atom can lead to a longer duration of action, as seen in long-acting β2-agonists (LABAs) like salmeterol. acs.org

The table below summarizes the expected effects of modifying the amino group in phenylethanolamine derivatives on β2-adrenoceptor activity.

| Amino Group Modification | Expected Impact on β2-Agonist Activity | Rationale |

|---|---|---|

| Primary Amine (-NH2) | Lower activity compared to secondary amines | A secondary amine is generally required for optimal receptor stimulation. nih.gov |

| N-isopropyl | Potent, non-selective β-agonist activity | Similar to the structure of isoprenaline. |

| N-tert-butyl | Increased β2-selectivity | The bulky tert-butyl group enhances selectivity for the β2-receptor. |

| N-aralkyl (e.g., phenethyl) | Can lead to potent and selective agonists | The nature of the aralkyl group can be optimized for improved properties. nih.gov |

The benzylic hydroxyl group is a key pharmacophoric feature, primarily acting as a hydrogen bond donor.

Esterification/Etherification: Masking the hydroxyl group through the formation of esters or ethers generally leads to a significant decrease or complete loss of agonist activity. This is because the hydrogen-bonding interaction with the receptor is crucial for activation. However, in some cases, such modifications can be used to create prodrugs that are metabolized in vivo to release the active parent compound. nih.gov

Removal: Complete removal of the benzylic hydroxyl group typically results in a dramatic loss of agonist potency, highlighting its critical role in receptor binding and activation.

Correlation of Structural Features with Specific Biological Targets

The structural features of this compound derivatives can be correlated with their affinity and activity at specific biological targets, most notably the β-adrenergic receptors.

β2-Adrenergic Receptor: The phenylethanolamine scaffold is a classic template for β2-adrenoceptor agonists. nih.gov For high β2-agonist activity, the following structural features are generally preferred:

A secondary amine with a bulky N-alkyl substituent (e.g., tert-butyl).

Substituents on the aromatic ring that are "phenol equivalents" and are capable of hydrogen bonding, such as a 3-hydroxymethyl-4-hydroxy substitution pattern. nih.gov

The (R)-enantiomer at the benzylic carbon bearing the hydroxyl group is typically the more active isomer.

β1-Adrenergic Receptor: To achieve selectivity for the β1-receptor, different structural modifications are required. For example, certain N-aralkyl substitutions on the phenylethanolamine core can lead to β1-selective agonists. nih.gov

The following table provides a generalized correlation between structural features and selectivity for β-adrenergic receptor subtypes.

| Structural Feature | Favored Biological Target | Example Compound Class |

|---|---|---|

| Bulky N-alkyl group (e.g., tert-butyl) | β2-Adrenoceptor | Salbutamol, Terbutaline |

| Large, lipophilic N-substituent | Long-acting β2-Adrenoceptor agonists | Salmeterol, Formoterol |

| Specific N-aralkyl substitutions | β1-Adrenoceptor | Certain N-(phenethyl)phenylethanolamines nih.gov |

| 3,4-Dihydroxy aromatic ring | Non-selective β-Adrenoceptors | Isoprenaline |

Ligand-Based Drug Discovery and Pharmacophore Modeling

In the absence of a crystal structure of the target receptor with a bound ligand, ligand-based drug discovery approaches are invaluable. These methods utilize the structural information from a set of known active molecules to develop a pharmacophore model.

Pharmacophore Model Development: A pharmacophore model for β2-agonists based on the 2-amino-2-phenylethanol scaffold would be generated by aligning a set of potent and selective agonists and identifying the common chemical features that are essential for their activity. mdpi.com This model would typically include a hydrogen bond donor (from the benzylic hydroxyl group), a positive ionizable center (the protonated amine), and one or more aromatic/hydrophobic regions (from the phenyl ring and N-substituent). mdpi.comresearchgate.net

Virtual Screening: Once a robust pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel molecules that match the pharmacophoric features. This process, known as virtual screening, can efficiently identify new potential lead compounds with different chemical scaffolds but the same essential binding features.

The development of a selective pharmacophore model for β2-adrenoceptor agonists has been shown to consist of five key features: one hydrogen-bond acceptor, one hydrogen-bond donor, two aromatic rings, and one positive ionizable feature. mdpi.com Such a model can be instrumental in the discovery of new drug candidates.

Biological and Pharmacological Research Perspectives on 2 Amino 2 3,4 Dimethylphenyl Ethanol Analogues

Identification and Characterization of Biological Targets and Mechanisms of Action

The biological and pharmacological activities of 2-Amino-2-(3,4-dimethylphenyl)ethanol and its analogues are a subject of ongoing research. Investigations into compounds with similar structural motifs, such as phenylethanolamines and other amino alcohols, provide a framework for understanding their potential interactions with biological systems. These studies often focus on identifying specific molecular targets and elucidating the mechanisms through which these interactions modulate cellular functions.

Receptor Binding and Modulation Studies (e.g., Thromboprotein Receptor, Dopamine (B1211576) D2 Receptor)

Analogues of this compound may interact with various receptor systems, influencing their activity.

Thrombopoietin Receptor (TPO-R): The thrombopoietin receptor is a key regulator of megakaryocyte proliferation and platelet production. nih.gov While direct binding data for this compound analogues on the TPO-R is not extensively documented, research on small molecule TPO-R agonists demonstrates that non-peptidyl compounds can stimulate this receptor. For instance, the small molecule agonist eltrombopag (B601689) has been shown to induce the phosphorylation of STAT proteins in washed human platelets, a key step in the TPO-R signaling cascade. nih.gov However, unlike the endogenous ligand thrombopoietin (TPO), eltrombopag does not appear to significantly prime platelet activation. nih.gov This suggests that different ligands can modulate receptor function in distinct ways. The tertiary structure of the TPO receptor-binding domain is a four-helix bundle, and neutralizing antibodies have been shown to interact primarily with the C-D crossover loop. nih.gov

Dopamine D2 Receptor: The dopamine D2 receptor is a crucial target in the central nervous system. Analogues of phenylethanolamine have been investigated for their interaction with dopamine receptors. N-2-methoxybenzyl-phenethylamines (NBOMe drugs), for example, exhibit potent interactions with serotonergic 5-HT2A receptors and also bind to dopaminergic D1-3 receptors, although with lower affinity for the latter. nih.gov The N-2-methoxybenzyl substitution generally increases the binding affinity of 2,5-dimethoxy-phenethylamine analogues (2C drugs) at D1-3 receptors. nih.gov Dopamine D2-like receptors are coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase and calcium channels, as well as the activation of G-protein activated inwardly rectifying potassium (GIRK) channels. nih.gov The modulation of the high-affinity state of the D2 receptor by analogues can affect its interaction with G-proteins. nih.gov

Table 1: Receptor Binding and Functional Effects of Related Analogues

| Compound Class/Analogue | Receptor Target | Observed Effect | Reference |

|---|---|---|---|

| Eltrombopag (Small Molecule TPO-R Agonist) | Thrombopoietin Receptor | Induces phosphorylation of STAT proteins in platelets. | nih.gov |

| N-2-methoxybenzyl-phenethylamines (NBOMe) | Dopamine D2/D3 Receptors | Reduced binding affinity compared to 5-HT2A receptors. | nih.gov |

| L-pro-L-leu-glycinamide (PLG) analogue | Dopamine D2 Receptor | Modulates the affinity states of the receptor. | nih.gov |

Protein-Ligand Interaction Dynamics

The interaction between a ligand and its protein target is a dynamic process that can be studied using various biophysical and computational techniques. For analogues of this compound, understanding these interactions is key to elucidating their mechanism of action.

Techniques such as isothermal titration calorimetry (ITC) and X-ray crystallography are instrumental in characterizing these interactions. For example, studies on transition-state analogue inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine synthesis, have utilized these methods. nih.govnih.gov ITC measurements can reveal the thermodynamic parameters of binding, such as binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS), providing insights into the driving forces of the interaction. nih.govnih.gov X-ray crystallography can provide a high-resolution three-dimensional structure of the ligand-protein complex, revealing specific contact points and conformational changes upon binding. nih.govnih.gov

For instance, the binding of a novel transition-state analogue inhibitor to human PNMT was characterized by a Ki value of 1.2 nM. nih.gov ITC measurements indicated a negative cooperative binding mechanism, and structural analysis showed that the inhibitor occupies the catalytic site, making contacts that recapitulate both norepinephrine (B1679862) and S-adenosyl-l-methionine (SAM) interactions. nih.gov Such detailed structural and thermodynamic information is crucial for the rational design of more potent and selective ligands.

Impact on Cellular Pathways (e.g., NF-κB activation, cell signaling)

Analogues of this compound have the potential to modulate various intracellular signaling pathways, including those involved in inflammation. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses. nih.gov

Research has shown that certain amino alcohol-containing molecules can influence NF-κB activation. For example, a bio-conjugate of the nonsteroidal anti-inflammatory drug naproxen (B1676952) with a γ-amino alcohol (NBC-2) has been demonstrated to exert anti-inflammatory effects by modulating the NF-κB pathway. biorxiv.org In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, NBC-2 significantly reduced the expression of pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). biorxiv.org The underlying mechanism involves the stabilization of the NF-κB inhibitor, IκBα, which in turn decreases the nuclear translocation of the p50-p65 subunits of NF-κB. biorxiv.org

The activation of NF-κB is a multi-step process that can be initiated by various stimuli. nih.gov In the canonical pathway, the phosphorylation and subsequent degradation of IκBα allows the NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes. nih.govfrontiersin.org Small molecules that can interfere with any of these steps have the potential to act as NF-κB inhibitors. nih.gov

Table 2: Effects of an Amino Alcohol Analogue on NF-κB Signaling

| Analogue | Cell Line | Stimulus | Effect on NF-κB Pathway | Outcome | Reference |

|---|---|---|---|---|---|

| Naproxen-γ-amino alcohol conjugate (NBC-2) | RAW 264.7 macrophages | LPS/IFN-γ | Stabilizes IκBα, reduces nuclear translocation of p65 | Decreased expression of iNOS and COX-2 | biorxiv.org |

Metabolic Pathways and Biotransformation Studies of Related Amino Alcohols

The metabolic fate of a compound is a critical determinant of its pharmacokinetic profile and biological activity. For analogues of this compound, understanding their biotransformation is essential.

In Vitro Metabolic Stability and Metabolite Identification

In vitro metabolic stability assays are commonly used in early drug discovery to assess the susceptibility of a compound to metabolism. nuvisan.com These assays typically involve incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. nuvisan.com

For compounds with a 1,2-amino hydroxy functional group, similar to the structure of this compound, it has been observed that the choice of solvent in these assays can be critical. The use of methanol (B129727) as a substrate-delivering solvent in incubations with human liver microsomes has been shown to lead to the formation of artifacts. nih.gov Specifically, formaldehyde, formed from the metabolism of methanol by microsomal enzymes, can react with the 1,2-amino hydroxy moiety to form five-membered heterocycles. nih.gov This can lead to an overestimation of the compound's metabolic instability. nih.gov

The general procedure for determining in vitro metabolic stability involves incubating the test compound with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for cytochrome P450-mediated reactions). Samples are taken at various time points, and the concentration of the parent compound is quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). From these data, parameters such as the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated. nuvisan.comresearchgate.net

Role of Cytochrome P450 Enzymes

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a wide range of xenobiotics, including many drugs. mdpi.comrsc.org These heme-containing monooxygenases are primarily located in the endoplasmic reticulum of liver cells and catalyze a variety of oxidative reactions. rsc.orgnih.gov

The general catalytic cycle of CYPs involves the binding of the substrate to the ferric enzyme, followed by a one-electron reduction. nih.gov Molecular oxygen then binds to the ferrous enzyme, and a second one-electron reduction leads to the formation of a highly reactive iron-oxo species (Compound I), which is responsible for oxidizing the substrate. nih.gov

For amino alcohol compounds, potential metabolic pathways mediated by CYPs include:

Aromatic hydroxylation: The introduction of a hydroxyl group onto the aromatic ring. mdpi.com

Aliphatic hydroxylation: The hydroxylation of the alkyl side chain.

N-dealkylation: The removal of an alkyl group from the amino group. mdpi.com

Oxidation of the alcohol group: The conversion of the alcohol to a ketone or aldehyde. mdpi.com

The specific CYP isoforms involved in the metabolism of a particular compound can vary. The most important human CYPs in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.gov Identifying the specific CYPs responsible for the metabolism of this compound analogues is crucial for predicting potential drug-drug interactions.

Enzymatic Biotransformations and Detoxification Pathways